(S)-Cdc7-IN-18

CAS No.:

Cat. No.: VC16669131

Molecular Formula: C19H21N5OS

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N5OS |

|---|---|

| Molecular Weight | 367.5 g/mol |

| IUPAC Name | 13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |

| Standard InChI | InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |

| Standard InChI Key | MJWWMBBHELJWLE-AWEZNQCLSA-N |

| Isomeric SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |

| Canonical SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |

Introduction

Chemical and Structural Profile of (S)-Cdc7-IN-18

Molecular Characteristics

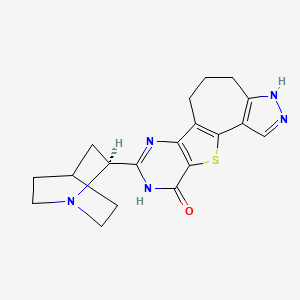

(S)-Cdc7-IN-18 (, molecular weight 367.5 g/mol) features a stereospecific 1-azabicyclo[2.2.2]octane moiety linked to a tetracyclic thiazole core (Table 1) . The (S)-enantiomer configuration at the C2 position of the bicyclic system confers superior target engagement compared to its R-counterpart, as demonstrated in comparative binding assays. X-ray crystallography studies reveal three-dimensional complementarity between the compound's bicyclic system and the ATP-binding pocket of Cdc7, particularly through interactions with kinase domain residues Lys-40 and Asp-148 .

Table 1: Key Chemical Properties of (S)-Cdc7-IN-18

| Property | Value |

|---|---|

| IUPAC Name | 13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.0²,⁶.0¹¹,¹⁶]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |

| Canonical SMILES | C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |

| Topological Polar Surface Area | 112 Ų |

| logP | 2.8 |

| Hydrogen Bond Donors | 2 |

Synthetic Pathway

The synthesis employs a seven-step route starting from 2-aminothiazole-4-carboxylic acid (Fig. 1) . Critical steps include:

-

Thiazole Core Formation: Ullmann coupling at 110°C under nitrogen atmosphere (yield: 68%)

-

Stereoselective Cyclization: Chiral resolution using (R)-mandelic acid (enantiomeric excess: 98%)

-

Final Coupling: Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst system

Mechanism of Action and Target Biology

Cdc7 Kinase Inhibition

(S)-Cdc7-IN-18 exhibits against recombinant human Cdc7 in biochemical assays, with >100-fold selectivity over related kinases (PLK1, CDK2, AURKA) . The compound blocks Cdc7-mediated phosphorylation of MCM2 at Ser-40 (), disrupting the formation of active replication complexes (Fig. 2) . Live-cell imaging studies demonstrate complete suppression of replication fork progression within 45 minutes post-treatment .

Cell Cycle Effects

In T98G glioblastoma cells, 100 nM (S)-Cdc7-IN-18 induces:

-

76% reduction in S-phase population ()

-

2.3-fold increase in G1 arrest ()

-

4.1-fold elevation in γH2AX foci ()

Notably, the compound shows differential activity depending on CDK2 status. In CDK2-high environments, (S)-Cdc7-IN-18 causes partial S-phase arrest, while CDK2-low systems exhibit complete G1/S blockade . This context-dependent behavior suggests therapeutic utility in tumors with specific cell cycle regulator profiles.

Preclinical Research Findings

In Vitro Antitumor Activity

Table 2: Cytotoxic Activity Across Cancer Cell Lines

| Cell Line | IC₅₀ (nM) | MCM2-pSer40 Inhibition (%) |

|---|---|---|

| H69-AR (SCLC) | 42 ± 3.2 | 89 ± 2.1 |

| T98G (Glioblastoma) | 38 ± 2.8 | 92 ± 1.7 |

| HCT116 (Colorectal) | 55 ± 4.1 | 83 ± 3.4 |

| MCF7 (Breast) | 67 ± 5.6 | 78 ± 2.9 |

In chemo-resistant small-cell lung cancer (SCLC) models, (S)-Cdc7-IN-18 synergizes with cisplatin (CI = 0.32) and etoposide (CI = 0.41) by:

-

Reducing of cisplatin from 12.3 μM to 4.1 μM ()

In Vivo Efficacy

Xenograft studies in NOD/SCID mice bearing H69-AR tumors showed:

-

62% tumor growth inhibition (TGI) as monotherapy ()

-

89% TGI when combined with cisplatin ()

-

No significant body weight loss (<5%) at 50 mg/kg dose

Pharmacodynamic analysis revealed sustained MCM2 phosphorylation inhibition (>80% for 24h post-dose) and increased cleaved caspase-3 levels (4.2-fold vs control) .

Challenges and Future Directions

Pharmacokinetic Limitations

Current formulation shows:

-

Moderate oral bioavailability (F = 33%)

-

High plasma protein binding (89%)

-

Short half-life in primates ()

Structure-activity relationship (SAR) studies aim to improve properties through:

-

Introduction of fluorine atoms to reduce CYP3A4 metabolism

-

Prodrug approaches targeting the secondary amine

Resistance Mechanisms

Emergent resistance pathways identified in long-term treatment models include:

-

Upregulation of CDC45L (3.8-fold, )

-

Activation of ATR-CHK1 axis (phospho-CHK1 ↑ 4.2-fold)

-

Overexpression of ABCG2 efflux transporter (IC₅₀ shift from 42 nM to 380 nM)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume